
Acetofenona, 2-(imidazol-1-YL)-
Descripción general
Descripción
“Acetophenone, 2-(imidazol-1-YL)-” is a chemical compound that has been used in the synthesis of ®- (+)-4′- (imidozol-1-yl)-phenyl ethanol using a spiroborate catalyst . It is a selective thromboxane synthesis inhibitor .
Synthesis Analysis
While specific synthesis methods for “Acetophenone, 2-(imidazol-1-YL)-” were not found in the search results, it is known that imidazole derivatives have been synthesized from the use of glyoxal and formaldehyde in ammonia . More detailed information may be found in the referenced papers .
Physical and Chemical Properties Analysis
“Acetophenone, 2-(imidazol-1-YL)-” is a white to yellow powder . Its molecular formula is C19H18N2O and its molecular weight is 290.4 g/mol .
Aplicaciones Científicas De Investigación
Inhibición enzimática
“Acetofenona, 2-(imidazol-1-YL)-” ha sido estudiada por sus propiedades inhibitorias contra ciertas enzimas metabólicas. Las sales de imidazolio sintetizadas derivadas de este compuesto han mostrado potentes efectos inhibitorios hacia la acetilcolinesterasa (AChE) y las anhidrasas carbónicas humanas (hCAs), con constantes de inhibición (valores de K_i) en el rango nanomolar . Estos hallazgos sugieren posibles aplicaciones terapéuticas en el tratamiento de enfermedades asociadas con la desregulación enzimática.
Síntesis de compuestos N-heterocíclicos
El compuesto juega un papel crucial en la síntesis de nuevos compuestos N-heterocíclicos, particularmente sales de imidazolio. Estas sales se sintetizan haciendo reaccionar “Acetofenona, 2-(imidazol-1-YL)-” con varios haluros de bencilo, que pueden contener grupos donadores de electrones o atractores de electrones . Este proceso contribuye al campo de la química orgánica y organometálica, donde tales compuestos tienen diversas aplicaciones.
Inhibición de la síntesis de tromboxano
“Acetofenona, 2-(imidazol-1-YL)-” ha sido identificada como un inhibidor selectivo de la síntesis de tromboxano. Esta aplicación es significativa en la investigación cardiovascular, ya que el tromboxano es un compuesto que puede inducir la agregación plaquetaria y la vasoconstricción. Al inhibir su síntesis, el compuesto podría usarse potencialmente para prevenir eventos trombóticos .
Actividad antimicrobiana
La investigación ha indicado que los compuestos basados en la estructura del anillo de imidazol, incluidos los derivados de “Acetofenona, 2-(imidazol-1-YL)-”, exhiben propiedades antimicrobianas. Estas actividades se han investigado contra diversas cepas bacterianas, con la mayoría de los compuestos sintetizados mostrando una actividad antibacteriana moderada . Esto abre posibilidades para desarrollar nuevos agentes antimicrobianos.
Estudios de acoplamiento molecular
Los derivados de “Acetofenona, 2-(imidazol-1-YL)-” se han utilizado en estudios de acoplamiento molecular para buscar posibles inhibidores contra AChE y hCAs. Estos estudios son cruciales para comprender la interacción entre los fármacos y sus enzimas diana, lo cual es fundamental en el diseño de inhibidores enzimáticos con potencial terapéutico .
Enfoque basado en ADMET
Se ha aplicado un enfoque basado en ADMET a las sales de imidazolio sintetizadas derivadas de “Acetofenona, 2-(imidazol-1-YL)-”. ADMET significa Absorción, Distribución, Metabolismo, Excreción y Toxicidad, que son factores clave para determinar la capacidad de un compuesto como fármaco. Este enfoque ayuda a predecir la seguridad y eficacia de los posibles candidatos a fármacos .
Mecanismo De Acción
Target of Action
Acetophenone, 2-(imidazol-1-YL)- is known to be a selective thromboxane synthesis inhibitor . Thromboxane is a substance made by platelets that causes blood clotting and constriction of blood vessels. It plays a significant role in promoting platelet aggregation and degranulation, leading to the formation of blood clots .
Mode of Action
The compound Acetophenone, 2-(imidazol-1-YL)- interacts with its target, the thromboxane synthesis pathway, by inhibiting the synthesis of thromboxane . This results in a decrease in blood clotting and a reduction in the constriction of blood vessels .
Biochemical Pathways
The primary biochemical pathway affected by Acetophenone, 2-(imidazol-1-YL)- is the thromboxane synthesis pathway . By inhibiting this pathway, the compound can prevent the formation of thromboxane, thereby reducing blood clotting and vascular constriction .
Result of Action
The molecular and cellular effects of Acetophenone, 2-(imidazol-1-YL)- action primarily involve the inhibition of thromboxane synthesis . This leads to a reduction in blood clotting and vascular constriction, which can have significant effects on conditions such as thrombosis and hypertension .
Safety and Hazards
“Acetophenone, 2-(imidazol-1-YL)-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Direcciones Futuras
While specific future directions for “Acetophenone, 2-(imidazol-1-YL)-” were not found in the search results, it is known that imidazole derivatives have a wide range of applications in medicinal chemistry, including antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant, and many others . This suggests that “Acetophenone, 2-(imidazol-1-YL)-” and similar compounds could have potential applications in these areas.
Análisis Bioquímico
Biochemical Properties
Acetophenone, 2-(imidazol-1-YL)-, plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to inhibit carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) enzymes . The inhibition of these enzymes is crucial as it can modulate various physiological processes. For instance, carbonic anhydrase is involved in the regulation of pH and ion balance, while acetylcholinesterase is essential for the breakdown of acetylcholine in the nervous system. The interaction of Acetophenone, 2-(imidazol-1-YL)-, with these enzymes involves binding to the active site, thereby preventing the enzymes from performing their normal functions .
Cellular Effects
Acetophenone, 2-(imidazol-1-YL)-, exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of acetylcholinesterase by Acetophenone, 2-(imidazol-1-YL)-, can lead to an accumulation of acetylcholine, which in turn affects neurotransmission and muscle contraction. Additionally, the inhibition of carbonic anhydrase can disrupt cellular pH regulation, impacting metabolic processes and ion transport .
Molecular Mechanism
The molecular mechanism of action of Acetophenone, 2-(imidazol-1-YL)-, involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes such as carbonic anhydrase and acetylcholinesterase, leading to enzyme inhibition. This binding is facilitated by the imidazole ring, which interacts with the enzyme’s active site residues. The inhibition of these enzymes results in altered physiological processes, such as disrupted neurotransmission and pH regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetophenone, 2-(imidazol-1-YL)-, can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Acetophenone, 2-(imidazol-1-YL)-, remains stable under certain conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained enzyme inhibition and subsequent physiological effects .
Dosage Effects in Animal Models
The effects of Acetophenone, 2-(imidazol-1-YL)-, vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects. At higher doses, toxic effects such as neurotoxicity and disruption of metabolic processes have been observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Acetophenone, 2-(imidazol-1-YL)-, is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s inhibition of carbonic anhydrase and acetylcholinesterase affects metabolic flux and metabolite levels. For instance, the inhibition of carbonic anhydrase can alter bicarbonate and proton levels, impacting cellular respiration and pH balance. Similarly, the inhibition of acetylcholinesterase affects acetylcholine levels, influencing neurotransmission .
Transport and Distribution
Within cells and tissues, Acetophenone, 2-(imidazol-1-YL)-, is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The distribution of Acetophenone, 2-(imidazol-1-YL)-, can influence its efficacy and toxicity, as well as its overall biological activity .
Subcellular Localization
The subcellular localization of Acetophenone, 2-(imidazol-1-YL)-, is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the cytoplasm or nucleus can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .
Propiedades
IUPAC Name |
2-imidazol-1-yl-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11(8-13-7-6-12-9-13)10-4-2-1-3-5-10/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJNXVLQSKPUGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178856 | |
| Record name | Acetophenone, 2-(imidazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24155-34-8 | |
| Record name | 2-(1H-Imidazol-1-yl)-1-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24155-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetophenone, 2-(imidazol-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024155348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetophenone, 2-(imidazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


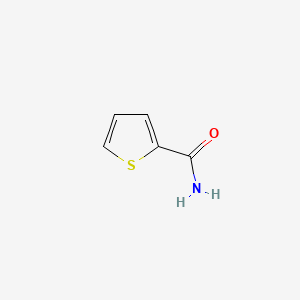
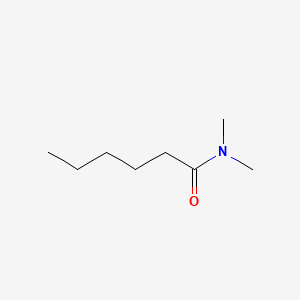
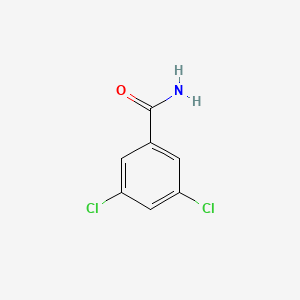
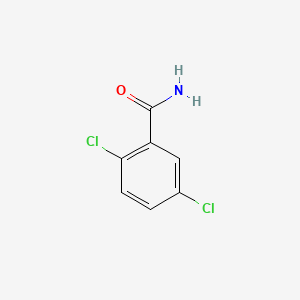
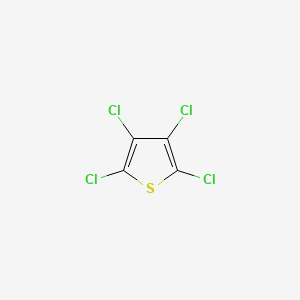
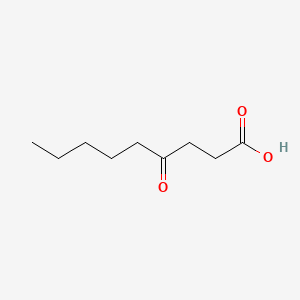


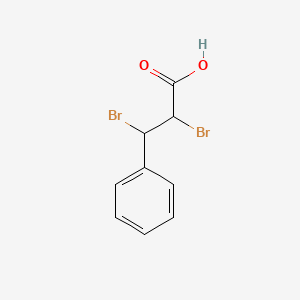
![6-Azaspiro[5.5]undecan-6-ium bromide](/img/structure/B1294682.png)


